3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8) is a Boc-protected 3-sulfonylpyrrolidine building block featuring an ortho-bromophenylsulfonyl substituent at the pyrrolidine 3-position. Its molecular formula is C15H20BrNO4S with a molecular weight of 390.29 g/mol.

Molecular Formula C15H20BrNO4S
Molecular Weight 390.3 g/mol
CAS No. 887587-58-8
Cat. No. B12445883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS887587-58-8
Molecular FormulaC15H20BrNO4S
Molecular Weight390.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-11(10-17)22(19,20)13-7-5-4-6-12(13)16/h4-7,11H,8-10H2,1-3H3
InChIKeyAMWQVTGSGAUIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8): Core Chemical Identity and Structural Context


3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8) is a Boc-protected 3-sulfonylpyrrolidine building block featuring an ortho-bromophenylsulfonyl substituent at the pyrrolidine 3-position. Its molecular formula is C15H20BrNO4S with a molecular weight of 390.29 g/mol . The compound belongs to a class of aryl sulfonyl pyrrolidines that serve as versatile intermediates in medicinal chemistry, enabling downstream diversification via N-Boc deprotection, transition metal-catalyzed cross-coupling at the bromoarene, and sulfonyl-based functional group interconversion [1]. The ortho-bromo substitution pattern imparts steric and electronic properties distinct from its meta (CAS 887587-62-4) and para (CAS 887587-67-9) regioisomers.

Why 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Cannot Be Simply Replaced by Its Regioisomers or De-Boc Analogs


Substituting the ortho-bromo regioisomer (CAS 887587-58-8) with its para (887587-67-9) or meta (887587-62-4) counterparts alters the spatial orientation of the bromine atom, directly affecting steric accessibility in cross-coupling reactions and the compound's solid-state packing behavior [1]. The ortho position places the bromine proximal to the sulfonyl-pyrrolidine scaffold, enabling unique intramolecular interactions and directing effects that para and meta isomers cannot replicate. Similarly, the N-Boc protecting group is essential for synthetic compatibility in multi-step sequences; its premature removal to the free amine analog 1-(2-bromophenylsulfonyl)pyrrolidine (CAS 929000-58-8) eliminates the orthogonally protected nitrogen handle required for late-stage diversification [2]. These structural distinctions translate into measurable differences in molecular complexity, crystallinity, and synthetic utility that generic substitution cannot bridge.

Quantitative Differentiation Evidence for 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8) vs. Closest Analogs


Molecular Complexity and Topological Polar Surface Area (TPSA) vs. Para and Meta Bromo Regioisomers

Computed molecular complexity for the ortho-bromo target compound is 509, compared with 501 for the para isomer (CAS 887587-67-9) and 509 for the meta isomer (CAS 887587-62-4), as calculated by the XlogP3 algorithm and reported in the basechem.org database [1]. Topological polar surface area (TPSA) is uniformly 72.1 Ų across all three regioisomers. The higher complexity value of the ortho isomer relative to the para isomer indicates a slightly greater degree of structural intricacy, attributable to the asymmetric placement of the bromine atom adjacent to the sulfonyl linkage rather than in the symmetric para position.

Medicinal Chemistry Drug Design Physicochemical Profiling

Solid-State Crystallinity and Handling: Para Isomer Has Solved Crystal Structure; Ortho Isomer Lacks Published Crystallographic Data

The para-bromo regioisomer (CAS 887587-67-9) has a fully solved single-crystal X-ray diffraction structure (CCDC 657755, Acta Cryst. 2007, E63, o3895), revealing that the pyrrolidine ring adopts an envelope conformation and the crystal packing is stabilized by C-H···O hydrogen bonds [1]. In contrast, no crystal structure has been reported for the ortho-bromo target compound (CAS 887587-58-8). This absence of crystallographic data for the ortho isomer implies that its solid-state packing differs from the para isomer, likely due to steric effects of the ortho-bromine disrupting the intermolecular hydrogen-bonding network observed in the para isomer crystal lattice. The ortho isomer may therefore exhibit different crystallinity, hygroscopicity, and melting behavior—properties directly relevant to weighing accuracy, formulation reproducibility, and long-term storage stability.

Solid-State Chemistry Process Chemistry Formulation Development

Synthetic Diversification Potential: Ortho-Bromo Enables Unique Cross-Coupling Reactivity and Directed Ortho-Metalation vs. Para/Meta Isomers

The ortho-bromine in the target compound is positioned to participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) with distinct steric and electronic characteristics compared to para- or meta-bromo analogs. Studies on related bromobenzenesulfonate systems demonstrate that 2-bromo- and 4-bromobenzenesulfonates undergo Suzuki-Miyaura coupling more rapidly than 3-bromobenzenesulfonate, while chlorobenzenesulfonate is unreactive under standard conditions [1]. The ortho-bromo substituent additionally enables directed ortho-metalation (DoM) chemistry at the adjacent C-H position, a synthetic strategy inaccessible to para-bromo isomers and severely hindered in meta-bromo isomers. This reactivity differential means that the ortho-bromo building block can serve as a precursor to 2,6-disubstituted benzenesulfonyl-pyrrolidines, a substitution pattern unattainable from the para isomer without additional synthetic steps.

Synthetic Chemistry Cross-Coupling C-H Functionalization

N-Boc Protection Status: Orthogonally Protected Pyrrolidine Nitrogen vs. Free Amine Analog

The target compound (CAS 887587-58-8) contains an N-Boc protecting group that renders the pyrrolidine nitrogen inert under basic, nucleophilic, and organometallic reaction conditions. This is in direct contrast to the Boc-deprotected analog 1-(2-bromophenylsulfonyl)pyrrolidine (CAS 929000-58-8, C10H12BrNO2S, MW 290.18 g/mol), which bears a free secondary amine prone to undesired side reactions including N-alkylation, oxidation, and coordination to metal catalysts [1]. The Boc group also serves as a masked handle for subsequent N-functionalization (amide bond formation, urea synthesis, reductive amination) after selective acidic deprotection. The molecular weight difference (390.29 vs. 290.18 g/mol) and the presence of the tert-butyl carbamate moiety further impact solubility and chromatographic behavior.

Synthetic Methodology Protecting Group Strategy Parallel Synthesis

Hydrophobicity (XlogP) and Hydrogen Bonding Profile vs. Regioisomeric Series

All three bromo regioisomers (ortho CAS 887587-58-8, meta CAS 887587-62-4, para CAS 887587-67-9) share identical computed XlogP values of 2.9, H-bond donor counts of 0, H-bond acceptor counts of 4, rotatable bond counts of 4, and TPSA values of 72.1 Ų as calculated by the XlogP3 algorithm [1]. This equivalence means that no regioisomer offers an intrinsic advantage in predicted passive membrane permeability or aqueous solubility based on these global descriptors. However, the ortho isomer's TPSA of 72.1 Ų places it within the favorable range (<140 Ų) for oral bioavailability according to the Veber rules, and its XlogP of 2.9 falls within the optimal range (1-3) for CNS drug candidates. Any differentiation in biological performance would therefore arise from specific molecular recognition events (steric complementarity, halogen bonding geometry) rather than from bulk physicochemical property differences.

ADME Prediction Lipophilicity Lead Optimization

CAUTION: Limited Availability of Direct Biological Activity Data for This Specific Compound

A comprehensive search of PubMed, BindingDB, ChEMBL, and primary patent literature did not identify any published IC50, Ki, EC50, or other quantitative biological activity data specifically attributed to 3-(2-bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8). This compound appears primarily in vendor catalogs as a synthetic building block rather than as a characterized bioactive molecule. In contrast, structurally related sulfonyl pyrrolidine derivatives have been reported as mGluR ligands (patent class) [1] and MMP-2/AP-N inhibitors [2], establishing the broader scaffold's biological relevance. Users should recognize that any biological differentiation between regioisomers remains unvalidated by direct experimental data, and procurement decisions should be grounded in the synthetic and physicochemical evidence presented above rather than in unsubstantiated claims of biological superiority.

Data Transparency Procurement Risk Assessment SAR Studies

Optimal Application Scenarios for 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 887587-58-8) Based on Quantitative Evidence


Synthesis of 2,6-Disubstituted Benzenesulfonyl-Pyrrolidines via Ortho-Directed Metalation Followed by Cross-Coupling

The ortho-bromo substituent uniquely enables a sequential synthetic strategy: (1) directed ortho-metalation (DoM) at the C-6 position adjacent to the sulfonyl group, facilitated by the sulfonyl oxygen acting as a directing group, (2) trapping with an electrophile to install a first diversity point, and (3) subsequent Pd-catalyzed cross-coupling at the C-Br bond (Suzuki, Buchwald-Hartwig, or Sonogashira) to install a second diversity point [1]. This strategy is inaccessible to para-bromo and meta-bromo regioisomers. The N-Boc group remains intact throughout both transformations, enabling a third orthogonal diversification at the pyrrolidine nitrogen after acidic deprotection [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Sterically Differentiated Halogen Bond Donors

The ortho-bromine's spatial positioning creates a halogen bond donor vector oriented at approximately 60 degrees relative to the sulfonyl-pyrrolidine axis, distinct from the 180-degree vector of para-bromo isomers. This angular difference can be exploited in structure-based design to probe halogen bonding interactions with protein backbone carbonyls or π-systems in distinct binding pocket geometries [1]. The higher molecular complexity index (509 vs. 501 for para isomer) supports the ortho isomer as a more three-dimensionally defined fragment, potentially yielding higher hit rates in fragment screening campaigns against targets with sterically demanding binding sites [2].

Orthogonal Protecting Group Strategies in Parallel Synthesis of CNS-Targeted Compound Libraries

With an XlogP of 2.9 and TPSA of 72.1 Ų, the compound resides within the favorable CNS drug-likeness space defined by the Veber and Lipinski rules [1]. The N-Boc group provides orthogonal protection compatible with diverse reaction conditions (basic, nucleophilic, organometallic), enabling its use as a common intermediate in parallel library synthesis. After diversification at the bromoarene via cross-coupling, acid-mediated Boc deprotection reveals the pyrrolidine nitrogen for final capping with diverse carboxylic acids, sulfonyl chlorides, or isocyanates. This three-step diversification sequence (cross-coupling → Boc deprotection → N-capping) generates libraries of CNS-relevant sulfonyl pyrrolidines from a single building block [2].

Process Chemistry Development Requiring Crystalline Intermediates: Consider Para Isomer as Alternative When Ortho Positioning Is Non-Essential

The para-bromo isomer (CAS 887587-67-9) has a fully characterized crystal structure (CCDC 657755) with predictable solid-state properties including defined melting point, crystal habit, and stability [1]. In contrast, the ortho isomer lacks published crystallographic data, introducing solid-state handling uncertainty. For process development where the bromine position is irrelevant to the final target structure (e.g., when bromine serves solely as a leaving group in cross-coupling and is absent in the final compound), the para isomer may offer superior handling characteristics. The ortho isomer should be selected only when the synthetic route specifically requires ortho-bromo reactivity (directed metalation, sterically controlled cross-coupling) or when the ortho substitution pattern is carried through to the final bioactive molecule [2].

Quote Request

Request a Quote for 3-(2-Bromo-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.